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O-(4-Vinylphenyl)hydroxylamine

Cat. No.: B13705616
M. Wt: 135.16 g/mol
InChI Key: MOHMFULXTLQBJI-UHFFFAOYSA-N
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Description

Contextualization within Hydroxylamine (B1172632) Chemistry Research

Hydroxylamine (NH₂OH) and its derivatives are a well-established class of compounds with diverse reactivity. britannica.com In the realm of organic chemistry, they are recognized as potent nucleophiles and can also act as reducing agents. britannica.com Research into hydroxylamine chemistry often explores the synthesis of more complex molecules, such as oximes, which are precursors to amines used in the manufacturing of various materials. britannica.com

O-substituted hydroxylamines, where the hydrogen of the hydroxyl group is replaced by an organic substituent, represent a significant area of investigation. organic-chemistry.orgrsc.org These modifications can tune the reactivity of the hydroxylamine, for instance, by introducing groups that can act as good leaving groups, thereby transforming the hydroxylamine into an electrophilic aminating agent. rsc.orgresearchgate.net This allows for the formation of carbon-nitrogen, nitrogen-nitrogen, oxygen-nitrogen, and sulfur-nitrogen bonds, often with high stereo- and regioselectivity, and without the need for expensive metal catalysts. rsc.orgresearchgate.net

O-(4-Vinylphenyl)hydroxylamine fits within this context as an O-aryl substituted hydroxylamine. The presence of the aryl group influences the electronic properties of the N-O bond, and the vinyl substituent introduces a site for further chemical transformations, a feature of particular interest in polymer science.

Significance of Vinylphenyl Functionality in Organic and Polymer Science

The vinyl group (–CH=CH₂) is a fundamental functional group in organic chemistry. wikipedia.orgucla.edu Its defining feature is the carbon-carbon double bond, which makes it susceptible to a variety of addition reactions. savemyexams.com This reactivity is the cornerstone of vinyl polymerization, a process that links individual monomer units (like styrene (B11656), which is vinylbenzene) into long polymer chains. wikipedia.org The resulting polymers, such as polystyrene, have widespread applications.

The vinylphenyl group, specifically the 4-vinylphenyl isomer (also known as 4-hydroxystyrene when a hydroxyl group is present), combines the reactivity of the vinyl group with the structural and electronic properties of a benzene (B151609) ring. nih.gov This functionality is crucial in the synthesis of functional polymers. The phenyl ring can be modified with other functional groups, which are then incorporated into the polymer backbone. This allows for the creation of polymers with tailored properties, such as altered solubility, thermal stability, or the ability to participate in post-polymerization modifications.

In the case of this compound, the vinylphenyl group serves as a polymerizable handle. This allows for the incorporation of the hydroxylamine functionality into a polymer chain, leading to the development of reactive polymers with potential applications in areas such as surface modification, bioconjugation, and the synthesis of graft copolymers.

Overview of Research Trajectories for O-Substituted Hydroxylamines

Academic research into O-substituted hydroxylamines has followed several key trajectories. A significant portion of this research focuses on their development and application as versatile reagents in organic synthesis. For instance, O-aryl hydroxylamines are valuable precursors for the synthesis of important heterocyclic compounds like benzofurans. organic-chemistry.org The development of new synthetic methods to access these compounds, such as palladium-catalyzed O-arylation, has been a major area of focus. organic-chemistry.org

Another prominent research direction involves the use of O-substituted hydroxylamines as electrophilic aminating agents. rsc.orgresearchgate.net Compounds like O-(2,4-dinitrophenyl)hydroxylamine and O-mesitylenesulfonylhydroxylamine have been shown to be effective for the amination of various substrates. nih.gov Research in this area explores the scope of these reagents, their reactivity with different nucleophiles, and their application in the synthesis of complex nitrogen-containing molecules. nih.gov

Furthermore, the unique reactivity of the N-O bond in certain O-substituted hydroxylamines has been exploited in rearrangement reactions. The Bartoli indole (B1671886) synthesis, for example, proceeds through an N-aryl-O-vinylhydroxylamine intermediate that undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. nih.gov This highlights the potential of these compounds in cascade reactions to build molecular complexity efficiently.

The study of this compound aligns with these trajectories, particularly concerning its potential as a monomer for creating functional polymers and as a building block in organic synthesis where the vinyl group can be further functionalized post-reaction.

Scope and Objectives of Academic Inquiry on this compound

The primary academic interest in this compound stems from its bifunctional nature. The key objectives of research involving this compound can be summarized as follows:

Synthesis and Characterization: A fundamental objective is the development of efficient and scalable synthetic routes to this compound and its hydrochloride salt. nih.gov This includes the purification and thorough characterization of the compound using various analytical techniques.

Polymerization Studies: A major focus is the investigation of the polymerization of this compound, either as a homopolymer or as a copolymer with other vinyl monomers. The goal is to synthesize novel polymers bearing pendant hydroxylamine groups and to study their properties.

Post-Polymerization Modification: Research is directed towards exploring the reactivity of the hydroxylamine functionality on the resulting polymers. This includes reactions to form polymer-bound oximes, which can then be used for further chemical transformations or for applications in areas like sensing and catalysis.

Applications in Organic Synthesis: The utility of this compound as a synthon in organic synthesis is another area of inquiry. The hydroxylamine group can participate in various reactions, while the vinyl group provides a handle for subsequent modifications, such as cross-coupling reactions or further polymerization.

Compound Data

Compound Name
This compound
This compound Hydrochloride
Hydroxylamine
O-(2,4-dinitrophenyl)hydroxylamine
O-mesitylenesulfonylhydroxylamine
N-aryl-O-vinylhydroxylamine
4-hydroxystyrene

Chemical and Physical Properties of this compound Hydrochloride

PropertyValue
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Exact Mass 171.0450916 Da
Topological Polar Surface Area 35.3 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Complexity 106
Data sourced from PubChem CID 162421921

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B13705616 O-(4-Vinylphenyl)hydroxylamine

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

O-(4-ethenylphenyl)hydroxylamine

InChI

InChI=1S/C8H9NO/c1-2-7-3-5-8(10-9)6-4-7/h2-6H,1,9H2

InChI Key

MOHMFULXTLQBJI-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)ON

Origin of Product

United States

Synthetic Methodologies for O 4 Vinylphenyl Hydroxylamine

Precursor Synthesis and Derivatization Approaches

The successful synthesis of O-(4-Vinylphenyl)hydroxylamine is contingent upon the efficient preparation of two critical components: a reactive 4-vinylphenyl precursor and a suitable hydroxylamine (B1172632) building block.

Synthesis of 4-Vinylphenyl Precursors

The 4-vinylphenyl moiety is a crucial structural component. Several synthetic routes are available to produce precursors such as 4-vinylphenol (B1222589) or 4-halostyrenes (e.g., 4-bromostyrene (B1200502) and 4-iodostyrene), which can then be coupled with a hydroxylamine derivative.

4-Vinylphenol: One common method for synthesizing 4-vinylphenol is the dehydrogenation of 4-ethylphenol. This process typically occurs at high temperatures (around 500-600 °C) over a metal oxide catalyst, such as iron oxide. wikipedia.orgchemicalbook.com Another established route is the decarboxylation of naturally occurring p-coumaric acid (4-hydroxycinnamic acid). wikipedia.org This reaction can be achieved through thermal means or by using enzymes like p-coumaric acid decarboxylase. acs.orgnih.gov Catalyst-free thermal decarboxylation in a solvent like DMF at elevated temperatures has also been shown to be effective. nih.govroyalsocietypublishing.org

4-Halostyrenes: 4-Bromostyrene and 4-iodostyrene (B59768) are versatile precursors for cross-coupling reactions. 4-Bromostyrene can be synthesized via the dehydrohalogenation of (1-bromoethyl)benzene (B1216412) using a base. scribd.com It is a commercially available reagent widely used in organic synthesis, including in Heck reactions and for the preparation of polymers. chemicalbook.com 4-Iodostyrene, while less common, has been synthesized for specialized applications like polymer chemistry, often through multi-step routes starting from simpler aromatic compounds. sjsu.edu Its preparation can involve the reaction of styrene (B11656) with iodine in the presence of a suitable catalyst.

A summary of common 4-vinylphenyl precursors is presented below.

Precursor NameFormulaMolar Mass ( g/mol )Key Synthetic Routes
4-VinylphenolC₈H₈O120.15Dehydrogenation of 4-ethylphenol; Decarboxylation of p-coumaric acid. wikipedia.orgacs.orgnih.gov
4-BromostyreneC₈H₇Br183.05Dehydrohalogenation of (1-bromoethyl)benzene; Bromination of styrene. scribd.comontosight.ai
4-IodostyreneC₈H₇I230.05Iodination of styrene; Multi-step synthesis for polymer applications. sjsu.edu

Preparation of Hydroxylamine Building Blocks

To form the O-aryl ether linkage, a hydroxylamine derivative, often with a protecting group on the nitrogen atom, is required. The use of a protecting group like tert-butoxycarbonyl (Boc) prevents unwanted side reactions at the nitrogen atom during the coupling step.

N-Boc-hydroxylamine (tert-butyl N-hydroxycarbamate): This is a stable, crystalline solid that is frequently used in organic synthesis. thermofisher.comscbt.com Its preparation typically involves the reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as potassium carbonate. mdpi.com This method provides a reliable route to a key building block for subsequent O-arylation reactions.

Other Protected Hydroxylamines: Another useful reagent is N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH). This compound can be synthesized and subsequently reacted with alkyl halides to form O-alkylated hydroxylamines after a deprotection step. nih.gov For O-arylation reactions, simpler protected hydroxylamines like N-Boc-hydroxylamine or hydroxylamine equivalents such as ethyl acetohydroximate are more commonly employed. organic-chemistry.orgorganic-chemistry.org

O-Alkylation Strategies for Hydroxylamine Derivatives

The core of the synthesis involves the formation of the C-O bond between the 4-vinylphenyl precursor and the hydroxylamine building block. The two primary strategies to achieve this are nucleophilic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Substitution Approaches at the Oxygen Atom

Direct O-arylation via nucleophilic aromatic substitution (SₙAr) is generally challenging for unactivated aryl halides. However, O-alkylation of protected hydroxylamines with reactive alkyl halides is a well-established method. For creating an O-aryl bond, this approach is less common unless the aromatic ring is highly activated by electron-withdrawing groups. A more viable nucleophilic substitution strategy involves using a diaryliodonium salt as the aryl source. For instance, N-hydroxyphthalimide can be arylated with diaryliodonium salts, followed by hydrolysis to yield the aryloxyamine. organic-chemistry.org A similar approach could be envisioned with a 4-vinylphenyl-substituted diaryliodonium salt.

Palladium-Catalyzed C-O Bond Formation Methodologies

Transition-metal-catalyzed cross-coupling reactions represent the most powerful and versatile methodology for forming the C-O bond required in this compound. Palladium-catalyzed Buchwald-Hartwig amination and etherification reactions have been adapted for this purpose.

A highly relevant study by Buchwald and Maimone describes the palladium-catalyzed O-arylation of ethyl acetohydroximate, which serves as a hydroxylamine equivalent. organic-chemistry.org This reaction effectively couples aryl halides (including bromides and iodides) with the hydroxylamine surrogate. The use of bulky, electron-rich biarylphosphine ligands, such as t-BuBrettPhos, is critical for achieving high yields and broad substrate scope. organic-chemistry.org This protocol allows for the formation of O-arylhydroxylamines under relatively mild conditions.

The proposed reaction would involve coupling 4-bromostyrene or 4-iodostyrene with a hydroxylamine equivalent in the presence of a palladium catalyst and a suitable ligand.

Proposed Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-halostyrene, forming a Pd(II)-aryl complex.

Ligand Exchange/Deprotonation: The protected hydroxylamine coordinates to the palladium center, and a base facilitates deprotonation of the N-OH group.

Reductive Elimination: The C-O bond is formed through reductive elimination from the Pd(II) complex, yielding the this compound product (in its protected form) and regenerating the Pd(0) catalyst.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound, particularly via the palladium-catalyzed route, requires careful consideration of several parameters to maximize yield and purity while minimizing side reactions, such as polymerization of the vinyl group.

Key parameters for optimization are summarized in the table below.

ParameterOptions and ConsiderationsResearch Findings
Catalyst Palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ are common.Buchwald's work highlights the effectiveness of palladium catalysis for C-O bond formation with hydroxylamine derivatives. organic-chemistry.org
Ligand Bulky, electron-rich biarylphosphine ligands are crucial.t-BuBrettPhos has been shown to be highly effective in promoting the desired C-O reductive elimination for O-arylation of hydroxylamine equivalents. organic-chemistry.org
Base Inorganic bases (e.g., Cs₂CO₃, K₃PO₄) or strong organic bases (e.g., NaOtBu) are used.The choice of base can significantly impact reaction rate and yield, and must be compatible with the substrates.
Solvent Anhydrous, aprotic polar solvents like toluene, dioxane, or DMF are typically used.Solvent choice affects solubility and catalyst performance.
Temperature Reactions are often run at elevated temperatures (e.g., 80-110 °C), but must be controlled to prevent polymerization of the styrene moiety.Mild reaction conditions are preferable to maintain the integrity of the vinyl group. organic-chemistry.org
Inhibitor A small amount of a radical inhibitor (e.g., 4-tert-butylcatechol) may be added to prevent polymerization of the 4-vinylphenyl group. chemicalbook.comThis is a standard practice when working with styrene derivatives, especially at elevated temperatures. chemicalbook.com

By systematically adjusting these variables, a robust and high-yielding protocol for the synthesis of this compound can be developed. The final step would involve the removal of the protecting group (e.g., acid-catalyzed cleavage of a Boc group) to afford the target compound.

Alternative Synthetic Routes and Comparative Analysis of Methodologies

Besides the direct reduction of nitro compounds, other synthetic routes to hydroxylamines exist. These include the oxidation of amines and the alkylation of hydroxylamine. wikipedia.org The choice of method often depends on the desired substitution pattern of the final product.

The catalytic reduction of nitroaromatics is a common and direct method for preparing N-aryl hydroxylamines. researchgate.netresearchgate.net This approach benefits from the wide availability of nitroaromatic starting materials. However, controlling the selectivity to prevent over-reduction to the corresponding aniline (B41778) can be a challenge, often requiring careful optimization of the catalyst, solvent, and reaction conditions. researchgate.netresearchgate.net The use of catalyst poisons or inhibitors like DMSO is a common strategy to achieve high selectivity. researchgate.net

A comparative analysis highlights the trade-offs between these methods. The reduction of nitroarenes is often more atom-economical but may require more stringent control to ensure selectivity. In contrast, cross-coupling methods may offer greater functional group tolerance but can be more complex in terms of the catalyst system required. The specific synthesis of N-(4-Vinylphenyl)hydroxylamine via a Bismuth(I)-catalyzed reduction of the corresponding nitro compound represents a direct and efficient method. mpg.de

Reactivity and Mechanistic Studies of O 4 Vinylphenyl Hydroxylamine

Reactivity as a Nucleophile and Electrophile

The electronic properties of O-(4-Vinylphenyl)hydroxylamine allow it to act as both a nucleophile and, under certain conditions, a precursor to an electrophilic species. This dual reactivity is centered on the different functional groups within the molecule.

The hydroxylamine (B1172632) group (-ONH₂) is the primary site of nucleophilic and electrophilic character. The nitrogen atom, being less electronegative than the adjacent oxygen, possesses a lone pair of electrons, making it a potent nucleophile. ic.ac.uk This is an example of the "alpha effect," where a heteroatom adjacent to the nucleophilic center enhances its reactivity.

Nucleophilic Reactivity : The nitrogen atom of the hydroxylamine can attack electrophilic centers. A classic example of this reactivity is the reaction with aldehydes and ketones to form oximes. wikipedia.orglibretexts.org This condensation reaction proceeds via a tetrahedral carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the oxime. libretexts.org The reaction is typically acid-catalyzed, as protonation of the carbinolamine's hydroxyl group facilitates the elimination of water. libretexts.org

Electrophilic Precursor : While the hydroxylamine itself is nucleophilic, it can be converted into a powerful electrophilic aminating agent. By attaching a good leaving group to the oxygen atom (e.g., a sulfonyl or benzoyl group), the N-O bond is activated. researchgate.netnih.gov In these O-acyl or O-sulfonyl derivatives, the nitrogen atom becomes electrophilic and can be transferred to a wide range of nucleophiles, including carbanions, amines, and thiols. wiley-vch.dersc.org This "umpolung" or reversal of polarity is a cornerstone of modern synthetic methods for forming C-N bonds. researchgate.netscholaris.ca

The vinyl group (-CH=CH₂) is an electron-rich π-system and is primarily susceptible to electrophilic attack and radical processes. Its reactivity is typical of substituted styrenes.

Electrophilic Addition : The double bond can be attacked by electrophiles. For instance, reaction with halogens (e.g., Br₂) would lead to the formation of a dihalogenated ethylbenzene (B125841) derivative. The addition of sulfenyl chlorides to vinyl sulfides, a related reaction, proceeds via electrophilic addition to the double bond. researchgate.net

Oxidation and Reduction : The vinyl group can be readily oxidized to form an epoxide, using reagents like meta-chloroperoxybenzoic acid (m-CPBA), or cleaved to form a carboxylic acid under stronger oxidizing conditions. Conversely, it can be reduced to an ethyl group via catalytic hydrogenation, typically using a palladium or platinum catalyst.

Participation in Organic Transformations

The bifunctional nature of this compound allows it to be incorporated into larger molecules or polymer chains through various organic transformations targeting either the vinyl or the aryl portion of the molecule.

The vinyl group is an excellent participant in palladium-catalyzed cross-coupling reactions, most notably the Heck reaction. wikipedia.org In this transformation, the vinyl group acts as the alkene coupling partner for an aryl or vinyl halide (or triflate). organic-chemistry.orgmdpi.com

The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the alkene (the vinylphenyl group). wikipedia.org Subsequent migratory insertion of the vinyl group into the palladium-aryl bond, followed by β-hydride elimination, generates the new, more substituted alkene product and regenerates the active Pd(0) catalyst. libretexts.org This reaction provides a powerful method for C-C bond formation, allowing the vinylphenyl moiety to be appended to a wide range of substrates.

Table 1: Representative Conditions for the Heck Reaction with Styrene (B11656) Derivatives This table illustrates general conditions for the Heck reaction, which are applicable to the vinylphenyl moiety of the target compound.

Aryl Halide Partner Alkene Catalyst / Ligand Base Solvent Yield (%)
Iodobenzene Styrene Pd(OAc)₂ / PPh₃ Et₃N DMF >95
4-Bromobenzonitrile Styrene PdCl₂(PPh₃)₂ K₂CO₃ DMF 92
1-Iodonaphthalene Styrene Pd(OAc)₂ NaOAc DMA 85

Data synthesized from general literature on the Heck Reaction. wikipedia.orgorganic-chemistry.orgmdpi.com

As discussed in section 3.1.1, O-arylhydroxylamines can function as electrophilic aminating agents. While direct amination using this compound is not typical, its activated derivatives are potent reagents for this purpose. Activating the hydroxylamine with groups like 2,4-dinitrophenyl (forming DPH), tosyl, or benzoyl transforms the nitrogen into an electrophile capable of aminating a variety of nucleophiles. researchgate.netnih.govnih.gov

Dirhodium catalysts have been shown to mediate the C-H amination of arenes using N-alkyl-O-sulfonylhydroxylamines, furnishing arylamines with good regioselectivity under mild conditions. nih.gov Similarly, copper and iron complexes can catalyze amination reactions using hydroxylamine-derived reagents. rsc.orgnih.gov In such a reaction, this compound would first need to be converted to an activated form, for example, O-(4-Vinylphenyl)-O-sulfonylhydroxylamine. This reagent could then transfer its "NH₂" group to an activated substrate, leaving the vinylphenyl group intact for potential subsequent modifications like polymerization.

Table 2: Examples of Electrophilic Amination using Activated Hydroxylamine Reagents This table shows the utility of activated O-arylhydroxylamines, a class to which an activated form of this compound would belong.

Aminating Reagent Substrate Catalyst / Conditions Product Type
O-(2,4-dinitrophenyl)hydroxylamine (DPH) Styrene Rh₂(esp)₂ Aziridine
N-Methyl-O-tosylhydroxylamine Mesitylene Rh₂(esp)₂ N-Methylarylamine
O-Benzoyl-N,N-diethylhydroxylamine Cyclopropanol Cu(OAc)₂ β-Amino Ketone

Data sourced from studies on electrophilic amination. researchgate.netnih.govnih.gov

Radical Processes and Chain Transfer Phenomena

The presence of both a vinyl group and a hydroxylamine moiety makes this compound susceptible to participation in radical processes.

The vinyl group can undergo radical polymerization, a process initiated by radical species to form long polymer chains. This is a common transformation for styrene and its derivatives, leading to the formation of polystyrene-based materials. rsc.org

The hydroxylamine moiety can also engage in radical chemistry. The N-O bond is relatively weak and can undergo homolytic cleavage under thermal or photolytic conditions to generate nitrogen- and oxygen-centered radicals. acs.org Furthermore, hydroxylamines and their derivatives can act as radical traps or scavengers. manchester.ac.uk

In the context of radical polymerization of the vinyl group, the hydroxylamine moiety could potentially act as a chain transfer agent . wikipedia.org Chain transfer is a reaction that halts the growth of one polymer chain by transferring the radical activity to another molecule (the chain transfer agent), which then initiates a new chain. iupac.org This process is a key method for controlling the average molecular weight of polymers during synthesis. rsc.org The abstraction of a hydrogen atom from the hydroxylamine's -NH₂ or N-O bond by a growing polymer radical could terminate that chain while creating a new, smaller radical capable of initiating further polymerization.

Radical Scavenging Mechanisms

The ability of this compound to scavenge free radicals is attributed to two primary mechanisms stemming from its distinct functional groups: Hydrogen Atom Transfer (HAT) and Radical Addition.

Hydrogen Atom Transfer (HAT): The hydroxylamine group (-ONH₂) possesses a relatively weak N-H bond. This allows it to donate a hydrogen atom to a radical species (R•), effectively neutralizing the radical and forming a stable aminyl radical. This is a common mechanism for antioxidant activity. Computational studies on N-phenylhydroxylamine have revisited the bond dissociation enthalpies (BDE) of the N-H and O-H bonds. For the parent N-phenylhydroxylamine, the BDE for the N-H bond is calculated to be around 74.7-74.8 kcal/mol, which is energetically accessible for radical scavenging processes. rsc.org The resulting aminyl radical (Ar-O-NH•) is stabilized by resonance, which contributes to the thermodynamic favorability of the HAT process.

Radical Addition: The vinyl group (-CH=CH₂) is susceptible to attack by radical species. A free radical can add across the double bond, forming a more stable benzylic radical. This pathway is particularly relevant in polymerization contexts but also serves as a radical scavenging mechanism by consuming reactive radicals and forming a less reactive, larger radical adduct. Studies on the reaction of hydroxyl radicals (•OH) with styrene show that the reaction proceeds with the addition of the •OH to the vinyl carbons. rsc.org This addition is energetically favorable due to a large exothermicity and a virtually barrierless transition state. rsc.org

Initiation and Termination in Radical Reactions

In the context of radical reactions, particularly polymerization, this compound can be involved in the critical steps of initiation and termination.

Initiation: A radical chain reaction is initiated by the formation of a free radical from a non-radical species. For this compound, the most common initiation pathway involves the vinyl group. A radical initiator, often generated by thermal or photochemical means (e.g., from AIBN or peroxides), can add to the vinyl double bond. rsc.orgacs.org This creates a new carbon-centered radical on the benzylic position, which can then propagate by reacting with another monomer. The general steps are:

Formation of Initiator Radical: Initiator → 2 R•

Addition to Monomer: R• + CH₂=CH-Ar-ONH₂ → R-CH₂-C•H-Ar-ONH₂

Additionally, the weak O-N bond in the hydroxylamine moiety itself is susceptible to homolytic cleavage under certain conditions (e.g., photolysis), which could also generate radical species and initiate reactions. beilstein-journals.org

Termination: Radical chain reactions are terminated when two radicals combine to form a non-radical product. There are two main types of termination:

Combination (or Coupling): Two growing polymer chains or a polymer chain and an initiator radical combine. For radicals derived from this compound, this could involve two polymer radicals coupling or a polymer radical reacting with an aminyl radical (Ar-O-NH•) that may have formed through a side reaction.

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated molecule. This is a common termination pathway in the polymerization of styrenic monomers.

The hydroxylamine group can also play a direct role in termination by acting as an inhibitor. It can donate a hydrogen atom to a propagating radical (a termination event via HAT), forming a stable, non-propagating aminyl radical. nih.gov This inhibitory action is a key feature of many hydroxylamine derivatives used to control radical polymerization. nih.gov

Mechanistic Investigations of Key Reactions

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative insight into the rates and mechanisms of reactions involving this compound. While specific kinetic data for this exact compound is scarce in the literature, analysis of its constituent functional groups—styrenic and hydroxylamine—provides a strong basis for understanding its reactivity.

The reaction of radicals with the vinyl group is typically very fast. For example, the reaction of hydroxyl radicals with styrene has a rate constant of approximately 5.80 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. rsc.org The reaction exhibits a negative temperature dependence, described by the Arrhenius expression k = (1.02 ± 0.10) × 10⁻¹¹ exp[(532 ± 28)/T] cm³ molecule⁻¹ s⁻¹, indicating the reaction proceeds without a significant energy barrier. rsc.org

The hydroxylamine moiety is also highly reactive towards radicals. Pulse radiolysis studies on various hydroxylamines have determined absolute rate constants for their reactions with •OH radicals. For instance, the hydroxylamine 4-OH-TPO-H reacts with •OH with a rate constant of 1.0 x 10⁹ M⁻¹ s⁻¹. nih.gov The table below presents kinetic data for radical reactions of analogous compounds, which helps to frame the expected reactivity of this compound.

ReactantsRate Constant (k)Temperature (K)Notes
Styrene + •OH5.80 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹298Essentially pressure-independent; proceeds via addition to the vinyl group. rsc.org
CH₃• + CH₃ONH₂log k (M⁻¹ s⁻¹) = 10.70 - (4530/2.303RT)343 - 463Abstraction from the -NH₂ group is significantly faster than from the methyl group. The activation energy is 4.5 kcal/mol. rsc.org
4-OH-TPO-H (a hydroxylamine) + •OH1.0 x 10⁹ M⁻¹ s⁻¹~295Determined by competition kinetics in pulse radiolysis experiments. nih.gov
4-oxo-TEMPO (nitroxide) + TEMPO-H (hydroxylamine)10 M⁻¹ s⁻¹ (in MeCN)298A Hydrogen Atom Transfer (HAT) reaction. The reaction is significantly slower for the deuterated analogue (kH/kD = 23), indicating substantial quantum tunneling.
N-phenylhydroxylamine hydrogenation-313 - 353The calculated activation energy for the conversion to aniline (B41778) was found to be 36.9 kJ/mol (8.8 kcal/mol). rsc.org

This table is based on data for analogous compounds to illustrate potential reactivity.

These data collectively suggest that this compound is a highly reactive molecule towards free radicals, with both the vinyl and hydroxylamine sites being susceptible to rapid reactions. The kinetics will be influenced by factors such as solvent polarity and the electronic nature of the attacking radical. researchgate.netrsc.org

Transition State Analysis for Bond Formation

Computational chemistry provides powerful tools to investigate the transition states (TS) of reactions, revealing the lowest energy pathways for bond formation. For this compound, key reactions include intramolecular cyclization and intermolecular additions.

Intramolecular Cyclization (Reverse Cope Elimination): The molecule contains both a hydroxylamine and an alkene, making intramolecular addition a plausible reaction pathway. This type of reaction, known as a reverse Cope elimination, can proceed through a concerted transition state. Quantum mechanical calculations on similar systems, like N-(4-pentenyl)hydroxylamine, show that the 5-exo-trig cyclization proceeds through a boatlike transition state conformation. semanticscholar.org For the addition of a hydroxylamine to an alkene, the transition state involves the partial breaking of the O-H bond and the simultaneous formation of new N-C and H-C bonds. The activation energy for such cyclizations is sensitive to the length of the "tether" connecting the two functional groups. semanticscholar.org In this compound, the hydroxylamine is attached to the phenyl ring, and an intramolecular reaction would likely involve the addition of the -NH₂ group to the vinyl side chain, which would be a 5-exo-trig cyclization leading to a five-membered ring.

Intermolecular Reactions and Rearrangements: In reactions with other molecules, such as the hydroamination of the vinyl group, the transition state involves the approach of the amine to the double bond. For instance, in the copper-hydride catalyzed hydroamination of styrene with a hydroxylamine ester, the reaction proceeds via an irreversible hydrocupration to form a copper-benzyl intermediate, followed by interception by the hydroxylamine ester. rsc.org The subsequent C-N bond-forming step is a highly exergonic reductive elimination. rsc.org

The hydroxylamine group itself can undergo rearrangements, such as the Bamberger rearrangement, which involves acid catalysis. DFT calculations on the Bamberger rearrangement of N-phenylhydroxylamine have scrutinized the proposed nitrenium ion intermediate. nih.gov These studies found that the nitrenium ion is likely not a discrete intermediate in aqueous solution due to its high reactivity. nih.gov Instead, the mechanism may involve a diprotonated species and an "aniline dication-like" transition state, with a calculated activation energy of around 25-29 kcal/mol, which is consistent with experimental values. nih.gov While this compound is an O-aryl rather than an N-aryl hydroxylamine, these studies highlight the complex, solvent-dependent nature of transition states in hydroxylamine chemistry. Studies on other O-arylhydroxylamine derivatives show they can decompose via multiple pathways, including those that generate radical intermediates and rearrangement products through concerted or ion-pair transition states, without necessarily forming a free oxenium ion. beilstein-journals.org

Polymerization Science Involving O 4 Vinylphenyl Hydroxylamine

O-(4-Vinylphenyl)hydroxylamine as a Monomer

The vinyl group in this compound allows it to act as a building block for polymer chains. Its polymerization behavior, both alone and with other monomers, is critical to understanding its potential in materials science.

Homopolymerization Studies of this compound

Currently, detailed studies focusing exclusively on the homopolymerization of this compound are not extensively reported in publicly available literature. However, research on similar vinylphenyl compounds, such as N-(4-vinylphenyl)sulfonamides, has demonstrated that these types of monomers can undergo free radical polymerization to yield homopolymers. For instance, the polymerization of N-(4-vinylphenyl)sulfonamides resulted in polymers with low molar masses and dispersities. nih.gov This suggests that the homopolymerization of this compound could potentially be achieved through similar free-radical polymerization techniques, although the specific kinetics and resulting polymer characteristics would need to be empirically determined.

Copolymerization with Other Monomers (e.g., Styrenics, Acrylates)

The copolymerization of functional monomers is a common strategy to tailor the properties of the final polymer. While specific data on the copolymerization of this compound is limited, the behavior of related styrenic and acrylic monomers provides valuable insights.

For example, the copolymerization of styrene (B11656) with functionalized styrenic monomers is a well-established method for creating functional polymers. rsc.orgresearchgate.netnih.gov The reactivity ratios of the comonomers are crucial in determining the final polymer architecture, whether it be random, block, or alternating. In the case of copolymerizing this compound with styrene, the electronic effects of the O-hydroxylamine group would influence the reactivity of the vinyl group, thereby affecting the copolymer composition and sequence distribution.

Similarly, copolymerization with acrylates is a versatile method for producing a wide range of materials. nih.govresearchgate.net The incorporation of a functional monomer like this compound into an acrylate (B77674) backbone could introduce new properties, such as altered hydrophilicity, adhesion, or the potential for cross-linking through the hydroxylamine (B1172632) group. The choice of polymerization conditions, such as the initiator and solvent, would be critical to achieving a well-defined copolymer. nih.gov

Table 1: Potential Copolymerization Partners for this compound

Monomer ClassExample MonomerPotential Polymer Properties
StyrenicsStyreneModified thermal properties, introduction of functional handles for further reactions.
AcrylatesMethyl Acrylate, Butyl AcrylateEnhanced adhesion, tunable glass transition temperature, sites for cross-linking.

Role as an Initiator or Chain Transfer Agent

Beyond its role as a monomer, the hydroxylamine functionality in this compound suggests potential applications as a controlling agent in polymerization reactions.

Application in Controlled Radical Polymerization Techniques

Controlled radical polymerization (CRP) methods, such as Nitroxide-Mediated Polymerization (NMP), rely on compounds that can reversibly terminate growing polymer chains. researchgate.netsigmaaldrich.com Alkoxyamines, which are derivatives of hydroxylamines, are key components in NMP, acting as initiators that allow for the synthesis of polymers with controlled molecular weights and low dispersities. google.comsigmaaldrich.comresearchgate.net

Given its structure, this compound could theoretically be converted into an alkoxyamine initiator. This would involve the reaction of the hydroxylamine with a radical source. The resulting molecule could then initiate the polymerization of other monomers, with the vinyl group of the original molecule being incorporated at the chain end, providing a site for further functionalization.

Investigation of Polymerization Inhibition Mechanisms

Hydroxylamine and its derivatives have been investigated as polymerization inhibitors, particularly in preventing the unwanted formation of "popcorn polymer" in industrial processes. google.com The mechanism of inhibition often involves the reaction of the hydroxylamine with radical species, effectively terminating the polymerization chain. However, the efficiency of inhibition can be highly dependent on the specific structure of the hydroxylamine derivative and the polymerization conditions. While some hydroxylamine salts have shown poor performance as inhibitors, N,N-dialkyl hydroxylamines have demonstrated greater effectiveness. google.com The presence of the vinylphenyl group in this compound complicates its potential role as a simple inhibitor, as it can also participate in the polymerization.

Functional Polymer Synthesis

The ultimate goal of using a monomer like this compound is to synthesize functional polymers with tailored properties and applications. The hydroxylamine group serves as a versatile functional handle that can be modified post-polymerization.

Polymers containing hydroxylamine moieties can be utilized in various ways. For instance, they can be oxidized to form stable nitroxide radicals, which are useful in applications such as spin labeling for biophysical studies or as catalysts. Furthermore, the hydroxylamine group can react with aldehydes and ketones to form oximes, providing a route for bioconjugation or the attachment of other functional molecules. nih.gov The synthesis of polymers with such reactive groups is a significant area of research, with applications ranging from drug delivery to materials for electronics. tum.dedokumen.pub

Table 2: Potential Functionalization Reactions of Poly[this compound]

ReagentFunctional Group FormedPotential Application
Oxidizing AgentNitroxide RadicalSpin Probes, Catalysis, Redox-Active Materials
Aldehyd/KetoneOximeBioconjugation, Surface Modification, Cross-linking
Acyl HalideN-AcyloxyamineModified solubility and thermal properties

Incorporation into Polymer Backbones and Side Chains

The primary method for integrating this compound into a polymer structure is through the polymerization of its vinyl group. As a styrene derivative, it can undergo polymerization via several established methods, analogous to other functionalized styrenic monomers. This allows for its incorporation as a repeating unit within a polymer backbone, resulting in a macromolecule with pendant hydroxylamine functionalities.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are particularly suitable for monomers like this compound. RAFT polymerization has been successfully used for similar styrenic monomers, such as 4-vinylphenyl glycidyl (B131873) ether (4VPGE), to produce well-defined polymers with controlled molecular weights and narrow polydispersity. acs.org This control is crucial for creating predictable and uniform materials. The resulting polymers can also be chain-extended to form block copolymers, further expanding their structural and functional diversity. acs.org

In some polymerization methods, particularly anionic living polymerization, the acidic proton of the hydroxylamine group could interfere with the anionic initiator. In such cases, a common strategy is to use a protecting group for the hydroxyl or amino function, which is later removed post-polymerization to regenerate the desired functional group. afinitica.com This approach ensures that the polymerization proceeds without unintended termination or side reactions. afinitica.com

The choice of polymerization technique directly influences the final polymer architecture, determining whether the this compound unit is randomly distributed in a copolymer, arranged in a block copolymer, or constitutes the entirety of a homopolymer.

Table 1: Polymerization Methods for Vinyl Monomers and Applicability to this compound

Polymerization Method Description Applicability & Considerations
Free Radical Polymerization A common method using radical initiators. It is robust but offers less control over polymer architecture. Highly applicable for producing random copolymers. The hydroxylamine group is generally stable under these conditions.
RAFT Polymerization A controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow distributions. acs.org Ideal for creating well-defined homopolymers and block copolymers with pendant hydroxylamine groups. acs.org
Anionic Living Polymerization A chain-growth polymerization initiated by a strong nucleophile. It offers excellent control but is sensitive to acidic protons. afinitica.com Would likely require protection of the hydroxylamine's N-H and O-H protons to prevent termination of the living polymer chain. afinitica.com

| Cationic Polymerization | Initiated by electrophiles. Selective polymerization of the vinyl group is possible but can be complicated by side reactions with other functional groups. u-fukui.ac.jp | May lead to cross-linking due to reactions with the hydroxylamine moiety, though selective conditions might be found. u-fukui.ac.jp |

Post-Polymerization Modification Strategies

A key advantage of incorporating this compound into polymers is the reactivity of the pendant hydroxylamine group, which serves as a versatile handle for post-polymerization modification (PPM). PPM is a powerful strategy for synthesizing functional polymers that may be difficult to produce by direct polymerization of the corresponding complex monomers. nih.govacs.org

The most prominent reaction involving the hydroxylamine moiety is its chemoselective ligation with aldehydes or ketones to form stable oxime bonds. acs.orgrsc.org This reaction, often termed "oxime click chemistry," is highly efficient, proceeds under mild, often physiological conditions, and is selective even in the presence of other functional groups. rsc.orgnih.gov A polymer backbone containing this compound units can thus be readily conjugated with a wide array of molecules, including fluorophores, peptides, and drugs, provided they are first functionalized with an aldehyde or ketone group. nih.govrsc.org

Conversely, this compound itself can be used as a small molecule to modify existing polymers that feature pendant ketone or aldehyde groups. nih.govacs.org For instance, polymers prepared with ketone-bearing monomers can be treated with this compound to introduce the vinylphenyl functionality onto the side chains. This "grafting-to" approach demonstrates the dual utility of the compound in PPM strategies. The efficiency of oxime formation is typically high, with spectroscopic analysis confirming near-quantitative conversion. acs.org

Table 2: Oxime Ligation for Post-Polymerization Modification

Reactants Reaction Conditions Outcome Reference
Ketone-bearing polymer + Hydroxylamine ligand Pyridine, DMSO, Room Temperature, 24 h Efficient formation of oxime-conjugated polymer with negligible backbone degradation. nih.govacs.org
Aldehyde/Ketone + Hydroxylamine Room Temperature or 60°C Rapid and high-yield formation of oxime bonds, suitable for step-growth polymerization or conjugation. rsc.org

Design of Advanced Polymeric Materials

The functional groups of this compound—the polymerizable vinyl moiety and the reactive/redox-active hydroxylamine group—make it a valuable monomer for designing advanced polymeric materials with specific applications in surface engineering and redox technologies.

Polymers for Surface and Interface Engineering

Surface and interface engineering involves the modification of a material's surface to achieve desired properties that are distinct from its bulk characteristics. Polymers containing this compound are well-suited for this purpose. The hydroxylamine side chains provide a reactive anchor for covalently grafting the polymer onto substrates.

A common strategy involves pre-functionalizing a surface with aldehyde or ketone groups. When this surface is exposed to a solution of a polymer bearing hydroxylamine side chains, a dense layer of polymer chains becomes covalently bound through stable oxime linkages. rsc.orgnih.gov This process can be used to create polymer "brushes" that fundamentally alter the surface's properties, such as its hydrophilicity, biocompatibility, and resistance to protein adsorption (biofouling). nih.gov The ability to pattern the aldehyde or ketone groups on the surface first allows for the subsequent patterned immobilization of the hydroxylamine-containing polymer, enabling the creation of micro-structured functional surfaces. rsc.org

This approach is particularly valuable in biomedical applications, where controlling the interactions between a material and a biological environment is critical. For example, liposomes and other nanoparticles can be surface-engineered with such polymers to improve their stability and circulation time in the bloodstream. nih.gov

Redox-Active Polymers

Redox-active polymers are macromolecules that can undergo reversible oxidation and reduction reactions. pageplace.de These materials are of significant interest for applications in energy storage, such as organic radical batteries, where they can function as the electrode's active material. uq.edu.au

The hydroxylamine moiety (-NH-OH) is a precursor to a stable nitroxide radical (›N-O•) through a one-electron oxidation process. pageplace.de This reversible redox couple is the basis for the electrochemical activity of these polymers. By incorporating this compound into a polymer backbone, a new class of redox-active polymer can be created where the pendant groups act as charge storage sites.

The electrochemical performance of such polymers is analogous to that of materials based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a well-studied nitroxide radical. uq.edu.aumdpi.com TEMPO-containing polymers are known for their fast redox kinetics and stable cycling performance in batteries. uq.edu.au The polymer backbone serves to prevent the dissolution of the active redox sites into the battery's electrolyte, a common failure mechanism for small-molecule redox compounds, thereby enhancing the device's cycle life. The redox potential of the polymer can be tuned by the chemical environment of the hydroxylamine group. Therefore, polymers derived from this compound represent a promising platform for developing low-cost, environmentally friendly, and flexible energy storage devices. pageplace.de

Table 3: Comparison of Related Redox-Active Moieties

Redox Moiety Precursor Key Characteristic Application Example
Nitroxide Radical Hydroxylamine Stable radical capable of reversible one-electron oxidation/reduction. pageplace.de Cathode material in organic radical batteries. uq.edu.au
Phenothiazine Phenothiazine Forms a stable radical cation upon oxidation. pageplace.de Energy storage, optoelectronic devices. pageplace.de

| Viologen | Bipyridinium Salt | Exhibits multiple, reversible reduction states. pageplace.de | Electrochromic devices, redox-flow batteries. pageplace.de |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. emerypharma.com

The structural confirmation of O-(4-Vinylphenyl)hydroxylamine relies heavily on a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. These techniques provide unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides initial identification of the key structural motifs. The vinyl group gives rise to a characteristic set of signals: a doublet of doublets for the proton on the carbon alpha to the ring (H-7), and two distinct signals for the terminal geminal protons (H-8a and H-8b). The aromatic protons on the benzene (B151609) ring typically appear as two doublets, characteristic of a 1,4-disubstituted pattern. The protons of the hydroxylamine (B1172632) group (-ONH₂) may appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. The vinyl carbons (C-7, C-8) and the six aromatic carbons (four of which are unique due to symmetry) can be identified.

2D NMR Spectroscopy: To resolve any ambiguities and confirm connectivity, advanced 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com It would show correlations between the vinyl protons (H-7 with H-8a/H-8b) and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. numberanalytics.com

The following table summarizes the anticipated NMR data for this compound.

Atom ¹H Chemical Shift (δ, ppm) (Anticipated) ¹³C Chemical Shift (δ, ppm) (Anticipated) Key 2D Correlations (Anticipated)
C-1-~148-152HMBC with H-2/H-6, H-3/H-5
C-2/C-6~7.40 (d)~115-118HSQC with H-2/H-6; HMBC with H-7, H-3/H-5
C-3/C-5~7.30 (d)~127-130HSQC with H-3/H-5; HMBC with H-7, H-2/H-6
C-4-~135-138HMBC with H-2/H-6, H-3/H-5, H-7
C-7~6.70 (dd)~136-139HSQC with H-7; COSY with H-8a, H-8b; HMBC with C-4, C-3/C-5
C-8~5.80 (d), ~5.25 (d)~112-115HSQC with H-8a, H-8b; COSY with H-7
-NH₂Variable (broad s)--

While solution NMR provides data on individual molecules, solid-state NMR (ssNMR) is indispensable for characterizing the structure of bulk materials, such as polymers derived from this compound. jeol.com Information regarding crystal structure and intermolecular interactions is lost when a sample is dissolved for solution NMR analysis. jeol.com

For poly(this compound), ssNMR techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed. These methods enhance the signal of low-abundance nuclei like ¹³C and average out anisotropic interactions to produce higher resolution spectra in the solid state. iza-online.orgualberta.ca

Key insights from ssNMR analysis of the polymeric architecture include:

Conformational Analysis: ssNMR can reveal details about the conformation of the polymer chains and the orientation of the pendant phenylhydroxylamine groups.

Crystallinity and Morphology: The technique can distinguish between crystalline and amorphous regions within the polymer, providing quantitative information about the degree of crystallinity. bruker.com Differences in chemical shifts and linewidths are observed for atoms in ordered (crystalline) versus disordered (amorphous) environments.

Intermolecular Interactions: ssNMR is sensitive to through-space interactions, such as hydrogen bonding involving the hydroxylamine moieties, which dictates the packing of polymer chains.

The ability of ssNMR to characterize materials in their native, solid form makes it a powerful tool for understanding the structure-property relationships in polymers derived from vinylphenyl monomers. mdpi.comnih.gov

Infrared (IR) and Raman Spectroscopy Techniques

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a rapid and non-destructive method for identifying functional groups within a molecule. americanpharmaceuticalreview.com These two techniques are often complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice-versa. photothermal.com

The vibrational spectrum of this compound is characterized by the distinct absorption and scattering bands of its constituent functional groups. nih.gov

Vinyl Group: The C=C stretching vibration of the vinyl group typically appears as a sharp band in the 1620-1640 cm⁻¹ region. The out-of-plane C-H bending vibrations of the =CH₂ group are also characteristic, appearing as strong bands in the 900-1000 cm⁻¹ range.

Aromatic Ring: The benzene ring exhibits several characteristic vibrations. The C=C stretching vibrations within the ring give rise to bands in the 1450-1600 cm⁻¹ region. C-H stretching vibrations appear above 3000 cm⁻¹. The substitution pattern (1,4-disubstituted) is often confirmed by a specific out-of-plane C-H bending band in the 800-850 cm⁻¹ region.

Hydroxylamine Group: The N-H stretching vibrations of the -NH₂ group are expected in the 3200-3400 cm⁻¹ region, often as two distinct bands. The O-H stretch, if considered as part of the tautomeric form, would appear in a similar broad region. The C-O and C-N stretching vibrations are found in the fingerprint region (1000-1300 cm⁻¹). researchgate.net

The following table presents the expected key vibrational frequencies for this compound.

Functional Group Vibrational Mode Anticipated Wavenumber (cm⁻¹) Typical Intensity (IR/Raman)
HydroxylamineN-H Stretch3200 - 3400Medium / Medium
AromaticC-H Stretch3000 - 3100Medium / Strong
Vinyl=C-H Stretch3020 - 3080Medium / Strong
VinylC=C Stretch1620 - 1640Medium / Strong
AromaticC=C Stretch1450 - 1600Medium-Strong / Strong
HydroxylamineN-H Bend1550 - 1650Medium-Strong / Weak
Vinyl=CH₂ Bend (out-of-plane)900 - 1000Strong / Weak
AromaticC-H Bend (out-of-plane)800 - 850Strong / Weak
HydroxylamineC-O Stretch1000 - 1250Strong / Medium

In situ vibrational spectroscopy (IR or Raman) is a powerful technique for monitoring chemical reactions in real-time. For this compound, this is particularly useful for studying its polymerization. nih.gov By placing a spectroscopic probe directly into the reaction vessel, the transformation of the monomer into a polymer can be tracked by observing changes in the vibrational spectrum.

During the polymerization of this compound, key spectral changes would include:

A decrease in the intensity of the characteristic vinyl group bands (e.g., C=C stretch at ~1630 cm⁻¹ and =CH₂ bend at ~910 cm⁻¹).

The disappearance of these bands indicates the consumption of the monomer.

The simultaneous emergence of new bands corresponding to the saturated C-C bonds of the polymer backbone.

This real-time analysis allows for the study of reaction kinetics, the identification of reaction intermediates, and the optimization of reaction conditions without the need for periodic sampling and offline analysis. nih.gov

Mass Spectrometry (MS) Methodologies

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of this compound, confirm its elemental composition, and elucidate its structure through fragmentation analysis. nih.gov

Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the protonated molecule [M+H]⁺ can be readily observed, confirming the molecular weight of the compound (135.17 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to determine the elemental formula with high confidence.

Under harsher ionization conditions, such as Electron Ionization (EI), or by using tandem mass spectrometry (MS/MS), the molecule will fragment in a predictable manner. Analysis of these fragments provides further structural confirmation. nih.gov Plausible fragmentation pathways for this compound could include the loss of the hydroxylamine moiety (-ONH₂) or cleavage related to the vinyl group.

The following table outlines a plausible fragmentation pattern for this compound.

m/z (Anticipated) Ion Structure / Identity Fragmentation Pathway
135[M]⁺˙ (Molecular Ion)-
118[M - NH₃]⁺˙Loss of ammonia (B1221849) from hydroxylamine moiety
104[C₈H₈]⁺˙ (Styrene radical cation)Cleavage of the C-O bond
103[C₈H₇]⁺ (Styryl cation)Loss of O-NH₂ radical
77[C₆H₅]⁺ (Phenyl cation)Loss of vinyl group from [C₈H₈]⁺˙

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, HRMS provides an experimental mass value that can be compared against the theoretical exact mass calculated from its molecular formula, C8H9NO.

The theoretical monoisotopic mass of this compound is calculated to be 135.06841 u. In a typical HRMS analysis, the compound would be ionized, often forming a protonated molecule [M+H]+. The instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, then measures the mass-to-charge ratio (m/z) of this ion to four or more decimal places. nationalmaglab.org An experimentally determined mass that falls within a narrow tolerance (typically < 5 ppm) of the calculated mass provides unambiguous confirmation of the molecular formula. nih.gov

ParameterValue
Molecular Formula C8H9NO
Calculated Monoisotopic Mass 135.06841 u
Expected Ion (ESI+) [M+H]+
Calculated m/z of [M+H]+ 136.07569 u

This table presents theoretical data for HRMS analysis.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) is employed to structurally characterize a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org For this compound ([M+H]+, m/z 136.0757), a collision-induced dissociation (CID) experiment would reveal a characteristic fragmentation pattern. nationalmaglab.orgnih.gov

While specific experimental data for this compound is not publicly available, the fragmentation can be predicted based on its structure. The O-N bond is relatively weak and prone to cleavage. Key fragmentation pathways would likely include:

Loss of hydroxylamine (NH2OH): Cleavage of the O-N bond could lead to the loss of a neutral hydroxylamine molecule (33.0215 u), resulting in a vinylphenyl oxonium ion.

Loss of ammonia (NH3): A rearrangement followed by the loss of ammonia (17.0265 u) is a common fragmentation pathway for related compounds.

Cleavage of the vinyl group: Fragmentation of the ethylenic side chain could also occur.

Analysis of these fragmentation patterns provides conclusive evidence for the connectivity of the atoms within the molecule, complementing the molecular formula confirmation from HRMS. researchgate.net

Chromatographic and Separation Techniques for Purity and Analysis

Chromatographic methods are essential for separating this compound from impurities and for analyzing the molecular weight distribution of polymers derived from it.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both GC and HPLC are powerful techniques for assessing the purity of this compound. The choice between them depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): As hydroxylamines can be polar, HPLC is often a suitable method for analysis. nih.govchromforum.org A reversed-phase HPLC method would likely be effective. Due to the potential lack of a strong UV chromophore in the hydroxylamine moiety itself, detection is typically focused on the aromatic ring. scispace.com Derivatization with reagents like O-(4-methoxybenzyl)hydroxylamine has been used in other contexts to improve detection sensitivity for related species. nih.gov

HPLC ParameterTypical Conditions
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) ejgm.co.uk
Mobile Phase Gradient of Acetonitrile and Water scispace.com
Detector UV-Vis Detector (e.g., at 254 nm for the styrene (B11656) moiety) ejgm.co.uk
Flow Rate ~1.0 mL/min scispace.com
Temperature Ambient or controlled (e.g., 30 °C) scispace.com

This table outlines a representative HPLC method for analysis.

Gas Chromatography (GC): For GC analysis, the compound must be sufficiently volatile and thermally stable. The polarity of the hydroxylamine group can lead to poor peak shape and column interaction. Therefore, derivatization is often required to replace the active hydrogen and reduce polarity, a common practice for analyzing amino acids and other polar compounds. sigmaaldrich.com Alternatively, direct analysis of hydroxylamine-containing compounds has been achieved using specialized methods, sometimes involving conversion to a more volatile species like nitrous oxide or derivatization with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govnih.govcoresta.org

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

When this compound is polymerized to form poly(this compound), Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining its molecular weight distribution. lcms.cz GPC separates polymer chains based on their hydrodynamic volume in solution. researchgate.net

In a GPC experiment, a solution of the polymer is passed through a column packed with porous gel. Larger polymer chains cannot enter the pores as easily and thus elute faster, while smaller chains penetrate the pores to a greater extent and elute later. researchgate.nettripod.com The system is calibrated using polymer standards of known molecular weights (e.g., polystyrene). The resulting chromatogram allows for the calculation of key parameters:

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Polydispersity Index (PDI = Mw/Mn) , which indicates the breadth of the molecular weight distribution.

This analysis is crucial for controlling the properties of the final polymer material. researchgate.net

Other Advanced Analytical Methods for Material Characterization

Elemental Microanalysis for Compositional Verification

Elemental microanalysis provides a fundamental verification of a compound's purity and composition by determining the weight percentage of its constituent elements (Carbon, Hydrogen, Nitrogen, and Oxygen). elementalmicroanalysis.com The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, C8H9NO. A close match between the experimental and theoretical values, typically within ±0.4%, confirms the elemental composition of the synthesized compound. researchgate.net

ElementTheoretical Percentage (%)
Carbon (C) 71.09%
Hydrogen (H) 6.71%
Nitrogen (N) 10.36%
Oxygen (O) 11.84%

This table shows the calculated elemental composition of this compound.

Thermal Analysis Techniques (e.g., TGA, DSC) for Thermal Behavior Research

Thermal analysis techniques are pivotal in characterizing the thermal properties of materials, providing critical data on thermal stability, decomposition, and phase transitions. For this compound and its corresponding polymer, poly(this compound), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in understanding their behavior under thermal stress. labmanager.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. labmanager.com It is used to detect phase transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). scirp.org For the monomer this compound, DSC would be used to determine its melting point and any exothermic decomposition events, which are characteristic of hydroxylamine derivatives. acs.orgacs.org

For the amorphous polymer, poly(this compound), the most significant thermal transition detectable by DSC would be its glass transition temperature (Tg). The Tg is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The value of Tg is heavily influenced by the polymer's chemical structure, particularly the nature of the side groups. The incorporation of the polar hydroxylamine group onto the phenyl ring is expected to influence the Tg of the polymer. For comparison, the Tg of pure polystyrene is around 90-100°C, while poly(4-vinylphenol) exhibits a higher Tg due to hydrogen bonding. researchgate.netresearchgate.net Similarly, the introduction of bulky N-vinylcarbazole units into a polystyrene matrix has been shown to increase the Tg of the resulting composite. researchgate.net Therefore, it is plausible that poly(this compound) would exhibit a distinct Tg, influenced by the polarity and potential for intermolecular interactions of the hydroxylamine moiety.

The following table summarizes thermal properties of analogous polymers, which can be used to infer the potential characteristics of poly(this compound).

Polymer/CompositeOnset Degradation Temperature (TGA)Glass Transition Temperature (Tg) (DSC)Reference
Polystyrene (PS)~390-450 °C~90 °C asianpubs.orgresearchgate.net
Poly(N-vinylcarbazole) (PVK)~3-4 degradation stages- researchgate.net
PVK-Polystyrene Composite (PVK-30)-103 °C researchgate.net
PVK-Polystyrene Composite (PVK-50)-109 °C researchgate.net
Poly-N-(4-vinylphenyl)alkyl dithiocarbamatesTotal destruction ~650-700 °C- asianpubs.org
Poly(4-vinylphenol) (PVPh)-Single Tg observed in blends researchgate.net

This table presents data from analogous polymers to provide a comparative context for the expected thermal properties of poly(this compound).

Electron Microscopy for Morphological and Microstructural Studies

Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution imaging essential for investigating the surface morphology and internal microstructure of polymeric materials. mdpi.comnih.gov For poly(this compound), these techniques would be crucial for understanding how synthesis conditions and the specific functionality of the monomer influence the final polymer architecture at the nanoscale.

Scanning Electron Microscopy (SEM) is used to visualize the surface topography of a material. mdpi.com When poly(this compound) is synthesized as particles, powders, or films, SEM can reveal details about particle size and shape, surface texture, and porosity. bohrium.comdoi.org Research on other functionalized polystyrene-based nanoparticles has shown a wide variety of possible morphologies depending on the nature of the functional group. For example, polystyrene nanoparticles functionalized with amide and hydroxyl groups have been observed to form "cauliflower-like" morphologies with non-smooth surfaces. bohrium.comdoi.org In contrast, those functionalized with amide or epoxy groups can form highly monodispersed spherical particles. bohrium.comdoi.org The use of certain initiators can even lead to porous surfaces. bohrium.comdoi.org Based on these findings, the morphology of poly(this compound) particles could range from simple spheres to more complex, textured structures, influenced by the polymerization method and the hydrophilic/hydrophobic balance imparted by the vinylphenyl and hydroxylamine groups.

Transmission Electron Microscopy (TEM) allows for the visualization of the internal structure of thin polymer samples. mdpi.com For block copolymers containing a poly(this compound) segment, TEM can confirm microphase separation and identify the resulting nanostructures, such as lamellae, cylinders, or spheres. capes.gov.br For example, block copolymers of poly(2-(4-vinylphenyl)pyridine) and poly(methyl methacrylate) have shown clear microphase separation in TEM images. capes.gov.br Similarly, if poly(this compound) is used to create core-shell particles or composites, TEM can provide clear images of the distinct layers and the distribution of different components within the material. nih.gov Studies on polystyrene-indium hydroxide (B78521) composite particles have demonstrated how TEM can distinguish between core-shell and "raspberry-like" morphologies. nih.gov

The table below summarizes the observed morphologies for various functionalized polystyrene nanoparticles, offering a predictive guide for the potential microstructures of poly(this compound).

Functional Group on PolystyreneObserved Morphology (SEM/TEM)Reference
Amide and HydroxylCauliflower-like, non-smooth surface bohrium.comdoi.org
EpoxyVesicular (colloidal), Red blood cell-like (solid) bohrium.comdoi.org
AmideHighly monodispersed spherical bohrium.comdoi.org
Carboxylic Acid (from initiator)Porous surface on spherical particles bohrium.comdoi.org
Sulfonic Acid (on magnetic PS)Good sphericity, average particle size < 10μm mdpi.com
Indium Hydroxide (on PS beads)Core-shell or Raspberry-like nih.gov

This table illustrates the diverse morphologies achieved by functionalizing polystyrene, suggesting the range of structures potentially attainable with poly(this compound).

Computational and Theoretical Investigations of O 4 Vinylphenyl Hydroxylamine

Electronic Structure and Quantum Chemical Analysis

Quantum chemical analysis is fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics. For O-(4-Vinylphenyl)hydroxylamine, these methods can elucidate the influence of the vinyl and hydroxylamine (B1172632) substituents on the phenyl ring's electronic system.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com It provides a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules. A DFT analysis of this compound would typically involve geometry optimization, frequency calculations, and the analysis of molecular orbitals.

Geometry optimization using a functional like B3LYP with a basis set such as 6-311+G(d,p) would yield the lowest-energy structure, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.net These parameters are crucial for understanding the molecule's three-dimensional shape.

Key electronic properties derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation and hydrogen bonding. researchgate.net For this compound, NBO analysis could quantify the delocalization of electron density between the phenyl ring, the vinyl group, and the hydroxylamine moiety.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), thereby predicting sites for chemical reactions.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (B3LYP/6-31G*) This table presents expected values based on known geometries of analogous structures.

ParameterBond/AngleCalculated Value
Bond Length (Å)C-O1.395
Bond Length (Å)O-N1.460
Bond Length (Å)C=C (vinyl)1.334
Bond Angle (°)C-O-N107.5
Dihedral Angle (°)C-C-O-N~180 (for planar conformer)

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. libretexts.org While computationally less intensive than post-HF methods, it neglects electron correlation, which can be important for accurate energy predictions. The HF method provides a qualitative understanding and a good starting point for more advanced calculations.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), systematically improve upon the HF solution by including electron correlation. researchgate.net These methods are more computationally demanding but yield more accurate results for properties like reaction barriers and interaction energies. researchgate.net For this compound, CCSD(T) calculations with a large basis set would serve as a "gold standard" benchmark for energies obtained from DFT or other methods.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around several single bonds, primarily the C(aryl)-O, O-N, and C(aryl)-C(vinyl) bonds. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them.

Rotational barriers can be determined by performing a relaxed potential energy surface (PES) scan, where a specific dihedral angle is systematically varied while all other geometric parameters are optimized at each step. mdpi.com This process maps the energy landscape associated with bond rotation.

Key rotational modes in this compound include:

Rotation around the C(aryl)-O bond: This determines the orientation of the hydroxylamine group relative to the phenyl ring.

Rotation around the O-N bond: This governs the position of the amine hydrogens. The parent hydroxylamine molecule has trans and cis conformers, with the trans conformer being more stable. researchgate.net A similar preference is expected here.

The heights of the rotational barriers are crucial for understanding the molecule's dynamic behavior at different temperatures. montana.edu These barriers can be calculated using both DFT and higher-level ab initio methods. mdpi.combiomedres.us

Table 2: Hypothetical Calculated Rotational Energy Barriers (kcal/mol) for this compound This table illustrates the type of data obtained from a PES scan, with values estimated from related compounds.

Rotational BondMethodEnergy Barrier (kcal/mol)
C(aryl)-ODFT (B3LYP/6-31G)2.5 - 4.0
O-NDFT (B3LYP/6-31G)5.0 - 7.0
C(aryl)-C(vinyl)DFT (B3LYP/6-31G*)1.5 - 3.0

In the solid state or in solution, molecules of this compound can interact with each other through non-covalent forces. The hydroxylamine group is capable of acting as both a hydrogen bond donor (-NH₂) and acceptor (-O-). These interactions can lead to the formation of dimers or larger aggregates.

Computational chemistry can model these interactions by calculating the binding energy of a dimer in various orientations. This helps predict the most stable packing arrangement in a crystal or the behavior in solution. The vinyl group can participate in π-stacking interactions with the phenyl rings of neighboring molecules, further influencing aggregation.

Reaction Mechanism Prediction and Validation

Theoretical chemistry is instrumental in predicting and validating potential reaction mechanisms by locating transition states and calculating activation energies. This compound has two primary reactive sites: the vinyl group and the hydroxylamine moiety.

Potential reactions include:

Electrophilic Addition to the Vinyl Group: The vinyl group can undergo addition reactions with electrophiles like halogens or acids. Computational modeling can determine the regioselectivity (Markovnikov vs. anti-Markovnikov) of such additions.

Polymerization: The vinyl group makes this molecule a monomer candidate for polymerization. Theoretical studies could investigate the initiation and propagation steps of its polymerization.

Reactions of the Hydroxylamine Moiety: The N-O bond in hydroxylamines is relatively weak, making it susceptible to cleavage. Rearrangement reactions, similar to the Beckmann rearrangement seen in oximes or the aza-Hock rearrangement, could be plausible under certain conditions. nih.govmasterorganicchemistry.com For instance, protonation or derivatization of the oxygen atom could facilitate a rearrangement involving migration of the aryl group to the nitrogen atom. nih.gov

Computational modeling of a proposed reaction mechanism involves:

Optimizing the geometries of reactants, products, intermediates, and transition states.

Performing frequency calculations to confirm that reactants and products are energy minima (no imaginary frequencies) and transition states are first-order saddle points (one imaginary frequency).

Calculating the activation energy (the energy difference between the transition state and the reactants), which determines the reaction rate.

Using Intrinsic Reaction Coordinate (IRC) calculations to verify that a transition state connects the correct reactants and products.

These computational approaches, while not replacing experimental work, provide a powerful predictive framework for understanding the chemical nature of this compound, guiding future experimental synthesis and application.

Computational Modeling of Reaction Pathways

The study of reaction pathways for this compound is crucial for understanding its synthesis, stability, and potential chemical transformations. Density Functional Theory (DFT) is a powerful tool for elucidating these mechanisms. For instance, the reactivity of hydroxylamine derivatives can be explored through computational studies that model their interactions with other reagents. acs.orgnih.gov

Recent research on the reactivity of nitrones, which can be synthesized from hydroxylamines, has utilized DFT calculations to map out reaction energy profiles. acs.org These studies have revealed the role of catalysts in activating substrates and facilitating reactions, such as the insertion of carbon disulfide into nitrones to form thioamides. acs.org A similar approach could be applied to this compound to investigate its potential reaction mechanisms, such as its oxidation, reduction, or participation in cycloaddition reactions.

A hypothetical reaction pathway that could be modeled is the oxidation of the hydroxylamine moiety. DFT calculations could be employed to determine the transition state energies and reaction intermediates, providing a detailed picture of the reaction kinetics and thermodynamics.

Table 1: Hypothetical DFT Calculation Parameters for Reaction Pathway Analysis

ParameterValue/Method
Software Gaussian, ORCA
Functional B3LYP, M06-2X
Basis Set 6-311++G(d,p)
Solvent Model Polarizable Continuum Model (PCM)
Task Transition State Search (e.g., QST3, Berny)
Properties Calculated Activation Energy (Ea), Reaction Enthalpy (ΔH)

This table is interactive. You can sort and filter the data.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting the spectroscopic properties of molecules, aiding in their identification and characterization. DFT calculations can provide accurate predictions of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. esisresearch.orgnih.gov

For this compound, DFT calculations using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be performed to predict its vibrational frequencies. nih.govresearchgate.net The calculated IR spectrum can then be compared with experimental data to confirm the molecular structure. Similarly, the 1H and 13C NMR chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. rsc.orgmdpi.comnih.gov These predictions are highly valuable for assigning experimental NMR signals and elucidating the compound's structure. rsc.orgmdpi.comnih.gov

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic TechniquePredicted ParameterValue (Illustrative)
FT-IR N-H Stretch~3300 cm-1
C=C (vinyl) Stretch~1630 cm-1
C-O Stretch~1250 cm-1
1H NMR Vinyl Protons5.2-6.8 ppm
Aromatic Protons7.0-7.5 ppm
N-H Proton~5.0 ppm
13C NMR Aromatic Carbons115-140 ppm
Vinyl Carbons110-135 ppm

This table is interactive. You can sort and filter the data. Note: The values presented are illustrative and based on typical ranges for similar functional groups. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and materials over time. For this compound, MD simulations can be used to investigate polymerization processes and self-assembly phenomena, providing insights into the formation and properties of resulting polymers and nanostructures.

Modeling of Polymerization Processes

The vinyl group in this compound makes it a suitable monomer for polymerization. MD simulations can be employed to model the polymerization process, offering a molecular-level understanding of polymer chain growth and the resulting polymer morphology. tue.nlmdpi.com By simulating the interactions between monomer units, it is possible to predict properties of the resulting polymer, such as its density, glass transition temperature (Tg), and mechanical properties. mdpi.commdpi.com

Reactive force fields can be used to simulate the chemical reactions of polymerization. Alternatively, coarse-grained models can be developed to study the large-scale structure and dynamics of the polymer chains. mdpi.comnih.gov For instance, studies on the polymerization of related vinyl monomers like 4-vinylphenol (B1222589) provide a framework for how such simulations could be conducted for this compound. mdpi.com

Table 3: Parameters for a Hypothetical MD Simulation of Poly(this compound)

ParameterValue/Method
Software GROMACS, LAMMPS
Force Field OPLS-AA, AMBER (for all-atom); Martini (for coarse-grained)
Ensemble NPT (Isothermal-Isobaric)
Temperature 300 K
Pressure 1 atm
Simulation Time >100 ns
Properties Analyzed Radius of Gyration, End-to-End Distance, Density

This table is interactive. You can sort and filter the data.

Investigation of Self-Assembly Phenomena

The potential for this compound and its derivatives to self-assemble into ordered structures can be investigated using MD simulations. nih.govnih.govrsc.org Self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. arxiv.org The hydroxylamine and vinylphenyl groups offer potential sites for such interactions.

MD simulations can track the spontaneous organization of molecules from a disordered state into well-defined aggregates, such as micelles, nanofibers, or thin films. rsc.org These simulations can reveal the critical factors that govern the self-assembly process, including solvent effects, concentration, and temperature. arxiv.orgresearchgate.net Understanding these phenomena is key to designing novel functional materials based on this compound.

Exploration of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity or physical properties. For this compound and its derivatives, these methods can be used to predict their reactivity and guide the design of new compounds with desired properties.

By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), it is possible to build mathematical models that relate these descriptors to a specific activity or property. For example, the reactivity of the hydroxylamine group could be correlated with its electronic properties, such as the partial charge on the nitrogen and oxygen atoms, and the energy of the highest occupied molecular orbital (HOMO). acs.org Such studies can provide valuable insights into the factors that govern the chemical behavior of these compounds, facilitating the development of new functional molecules. nih.gov

Emerging Research Directions and Future Prospects for O 4 Vinylphenyl Hydroxylamine

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of O-(4-Vinylphenyl)hydroxylamine presents a key challenge that, once overcome, could unlock its full potential. Current synthetic strategies for related compounds suggest several viable pathways. One potential route could involve the modification of commercially available 4-vinylbenzoic acid. This could be achieved through a multi-step process involving the reaction with hydroxylamine (B1172632) to form the corresponding hydroxamic acid, followed by a Hofmann or Lossen rearrangement. Another promising approach involves the use of (4-vinylphenyl)boronic acid as a precursor. A patent for functionalized porous organic polymers describes a synthesis route that utilizes (4-vinylphenyl)boronic acid in a Suzuki coupling reaction, indicating its utility as a versatile starting material for introducing the vinylphenyl group. google.com

Sustainable synthesis is a critical consideration for the future production of this compound. Green chemistry principles could be applied to develop more environmentally friendly synthetic methods. This might include the use of biocatalytic methods, which have been successfully employed to shorten synthetic routes to active pharmaceutical ingredients. mit.edu For instance, enzymatic reactions could potentially be used to selectively introduce the hydroxylamine functionality or to perform key steps in the synthesis under milder conditions. Furthermore, the development of catalytic systems for the direct and selective partial reduction of a nitro precursor, such as 4-vinylnitrobenzene, to this compound would represent a significant advancement in sustainable synthesis. Research into phosphine (B1218219) oxide-decorated ruthenium nanoparticles has shown high efficiency and selectivity for the reduction of nitroarenes to N-arylhydroxylamines, a technology that could potentially be adapted for O-arylhydroxylamine synthesis. whiterose.ac.uk

A comparative table of potential synthetic precursors is presented below:

Precursor CompoundPotential Synthetic RouteKey Advantages
4-Vinylbenzoic AcidMulti-step synthesis via hydroxamic acid intermediate and rearrangementReadily available starting material
(4-Vinylphenyl)boronic AcidSuzuki coupling followed by functional group transformationVersatile for introducing the vinylphenyl moiety
4-VinylnitrobenzeneSelective catalytic reductionPotentially more direct and atom-economical route

Exploration of New Reactivity Profiles and Catalytic Applications

The reactivity of this compound is expected to be dictated by its two primary functional groups: the vinyl group and the O-phenylhydroxylamine moiety. The vinyl group is anticipated to undergo free-radical polymerization, similar to other styrene (B11656) derivatives, to form functional polymers. The O-phenylhydroxylamine group offers a rich and underexplored area of reactivity. Hydroxylamine derivatives are known to be excellent nucleophiles and can also act as precursors to highly reactive nitroxyl (B88944) radicals. huangresearch.org

The exploration of the reactivity of the O-phenylhydroxylamine group within a polymer backbone could lead to novel post-polymerization modification strategies. For example, the hydroxylamine moiety could be oxidized to a stable nitroxide radical, creating a radical-containing polymer with applications in areas such as organic radical batteries or as a catalyst for controlled radical polymerization. tum.de Additionally, the hydroxylamine group can react with aldehydes and ketones to form oximes, providing a versatile handle for bioconjugation or for the development of stimuli-responsive materials. nih.gov

The catalytic potential of polymers derived from this compound is another exciting avenue of research. The hydroxylamine functionality, or its oxidized nitroxide form, could act as a catalytic site for various organic transformations. For instance, crown-hydroxylamines have shown promise in aerobic oxidation catalysis. acs.org By incorporating this functionality into a polymer support, it may be possible to develop recyclable and highly active catalysts.

Advanced Polymer Architecture Design and Functionalization

The ability to polymerize this compound opens the door to a wide range of advanced polymer architectures. By employing controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, it should be possible to synthesize well-defined homopolymers and block copolymers with controlled molecular weights and narrow dispersities. This level of control is crucial for tailoring the macroscopic properties of the resulting materials. For example, the synthesis of poly(N-(4-vinylphenyl)sulfonamide)s has been achieved via free radical polymerization, demonstrating the feasibility of polymerizing functionalized vinylphenyl monomers. nih.gov

The O-phenylhydroxylamine group serves as a versatile point for post-polymerization functionalization. This allows for the creation of a library of functional polymers from a single parent polymer. For instance, the hydroxylamine group can be acylated, alkylated, or reacted with isocyanates to introduce a wide variety of functional groups, thereby tuning the polymer's solubility, thermal properties, and chemical reactivity. Enzyme-catalyzed functionalization of polymers containing hydroxyl groups has been demonstrated, suggesting a green and selective method for modifying polymers derived from this compound. mdpi.com

The design of specific polymer architectures, such as star polymers, graft copolymers, or polymer brushes, containing this compound units could lead to materials with unique self-assembly behaviors and properties. For example, amphiphilic block copolymers could be synthesized that self-assemble in solution to form micelles or vesicles, which could be used for drug delivery or as nanoreactors.

A table summarizing potential polymer architectures is provided below:

Polymer ArchitectureSynthesis MethodPotential Properties and Applications
Linear HomopolymerFree Radical or Controlled Radical PolymerizationFunctional precursor for post-polymerization modification
Block CopolymerControlled Radical PolymerizationSelf-assembly into micelles/vesicles for drug delivery or nanoreactors
Graft Copolymer"Grafting-from" or "grafting-to" methodsModified surface properties, improved compatibility in blends
Star PolymerCore-first or arm-first approachesHigh functional group density, unique rheological properties

Integration into Multi-Component Systems and Hybrid Materials Research

Polymers derived from this compound are excellent candidates for integration into multi-component systems and the creation of novel hybrid materials. The functional hydroxylamine groups can participate in various non-covalent interactions, such as hydrogen bonding, which can be exploited to direct the self-assembly of polymer blends or with other small molecules. For instance, poly(4-vinyl phenol) has been shown to self-assemble with diazoresin via hydrogen bonding to form stable multilayer films. researchgate.net A similar approach could be envisioned for polymers of this compound.

The hydroxylamine functionality also provides a reactive handle for covalent integration into hybrid materials. For example, these polymers could be grafted onto the surface of inorganic nanoparticles, such as silica (B1680970) or gold, to create organic-inorganic hybrid materials with tailored properties. Such materials could find applications in catalysis, sensing, or as reinforcement fillers in polymer composites. The synthesis of functionalized porous organic polymers for applications like uranium extraction from seawater has been demonstrated, where amidoxime (B1450833) groups, which can be derived from hydroxylamine, are key for binding uranium. google.com This highlights the potential of incorporating this compound-based polymers into porous frameworks for environmental remediation or resource extraction.

Interdisciplinary Applications in Materials Science and Chemical Engineering

The unique properties of polymers and materials derived from this compound are expected to lead to a wide range of interdisciplinary applications in materials science and chemical engineering.

In materials science , these functional polymers could be used to develop:

Smart Coatings: Coatings that can respond to external stimuli, such as pH or the presence of specific analytes, by changing their color or wettability.

Adhesives: The hydroxylamine groups could form strong interactions with various substrates, leading to enhanced adhesion.

Membranes: Functionalized membranes for selective separation of gases or liquids. The polarity and reactivity of the hydroxylamine group could be tuned to achieve specific separation properties.

In chemical engineering , potential applications include:

Catalyst Supports: The polymer could serve as a robust and recyclable support for catalytically active metal nanoparticles or organocatalysts. The hydroxylamine groups could act as ligands to stabilize the catalysts.

Process Aids: The polymers could be used as rheology modifiers or dispersants in various chemical processes.

Sensors: The hydroxylamine functionality could be used to develop chemical sensors for the detection of specific molecules, for example, through the formation of colored complexes or by monitoring changes in the polymer's electrical properties.

The development of materials from this compound is still in its infancy, but the potential for creating novel functional materials with a wide range of applications is immense. Further research into the synthesis, reactivity, and polymerization of this promising monomer will undoubtedly lead to exciting advancements in both materials science and chemical engineering.

Q & A

Q. What safety protocols are critical when handling O-(4-Vinylphenyl)hydroxylamine in laboratory settings?

  • Methodological Answer : Handling requires stringent personal protective equipment (PPE):
  • Respiratory Protection : Use air-purifying respirators for low exposure (e.g., brief experiments) and self-contained breathing apparatus for prolonged/intensive exposure .
  • Glove Selection : Prioritize impermeable materials (e.g., nitrile or neoprene) with validated penetration times and degradation resistance. Manufacturer-specific testing is essential, as generic recommendations lack reliability .
  • Eye Protection : Tightly sealed goggles to prevent splashes, complemented by lab coats and fume hoods for volatile reactions .

Q. What are common synthetic routes for this compound, and what intermediates are critical?

  • Methodological Answer : A key route involves hydrolysis of ethyl N-4-nitrophenoxyacetimidate in acidic conditions (e.g., HCl/acetonitrile) to yield O-(4-nitrophenyl)hydroxylamine, followed by condensation with 1-(4-hydroxyphenyl)heptane-1,3-dione in acetic acid. The in situ intermediate, 1-(4-hydroxyphenyl)-3-((4-nitrophenoxy)imino)heptan-1-one, undergoes rearrangement to form the final product. Monitoring intermediates via HPLC or LC-MS ensures reaction progression .

Advanced Research Questions

Q. How do computational studies explain discrepancies between observed and theoretical reaction products in hydroxylamine-mediated acylations?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(2df,2p)//HF/6-31G(d)) reveal competing pathways for O- vs. N-acylation. For phenyl acetate reactions:
  • O-Acylation : ΔG‡ = 18.6 kcal/mol (solution phase).
  • N-Acylation : ΔG‡ = 17.4 kcal/mol.
    Despite lower barriers for N-acylation, experimental data favor O-acylated products due to solvation effects and transition-state stabilization by hydroxylamine’s bifunctional catalysis (proton transfer via O/N atoms) . Contradictions arise from unaccounted solvent dynamics in gas-phase models, necessitating explicit solvation in simulations .

Q. What role do protecting groups play in the multi-step synthesis of hydroxylamine derivatives, and how are they optimized?

  • Methodological Answer : Protecting groups (e.g., PMB [4-methoxybenzyl]) prevent undesired reactivity during synthesis. For example:
  • PMB Protection : Enables selective deprotection under anhydrous acidic conditions (e.g., TFA) without disrupting sensitive functional groups.
  • Optimization : Scale-up synthesis of N-Boc-O-(4-methoxybenzyl)hydroxylamine (27) requires strict anhydrous conditions to avoid premature deprotection. Reaction yields improve with slow addition of reagents and low-temperature (−20°C) workups .

Q. How do analytical techniques resolve challenges in detecting this compound derivatives in complex matrices?

  • Methodological Answer : Derivatization with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) enhances sensitivity for aldehydes and ketones in GC-MS or LC-MS workflows. Key steps:
  • Derivatization : React PFBHA with carbonyl groups at 40°C for 1 hour to form stable oxime adducts.
  • Quantification : Use isotopic labeling (e.g., CD2-PFBHA) for internal standardization, reducing matrix interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.